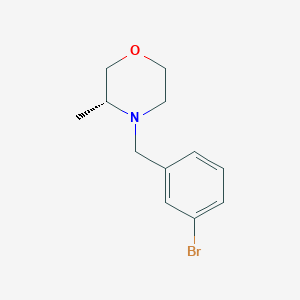

(R)-4-(3-Bromo-benzyl)-3-methyl-morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-[(3-bromophenyl)methyl]-3-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYZFODZYVKBJZ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for R 4 3 Bromo Benzyl 3 Methyl Morpholine

Retrosynthetic Analysis of the (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine Scaffold

A logical retrosynthetic analysis of (R)-4-(3-bromo-benzyl)-3-methyl-morpholine reveals several key disconnections. The primary disconnection is at the N-benzyl bond, leading to the chiral intermediate (R)-3-methylmorpholine and 3-bromobenzyl bromide. This approach simplifies the synthesis to the formation of the chiral morpholine (B109124) core and a subsequent N-alkylation step.

Development of Enantioselective Synthetic Pathways to the Morpholine Core.nih.govfrontiersin.org

The cornerstone of synthesizing (R)-4-(3-bromo-benzyl)-3-methyl-morpholine lies in the enantioselective construction of the 3-methylmorpholine (B1346471) core. Several methodologies have been developed to achieve high levels of stereocontrol in the formation of substituted morpholines.

Asymmetric Construction of the 1,4-Oxazine Ring System

The 1,4-oxazine ring, the fundamental structure of morpholine, can be constructed through various asymmetric reactions. One powerful approach is the organocatalytic [4+2] cycloaddition reaction. nih.gov For instance, the reaction between a γ-aminooxy-α,β-unsaturated ester and an appropriate aldehyde can yield a chiral 1,2-oxazinane (B1295428) scaffold with high diastereoselectivity and enantioselectivity. nih.gov Subsequent modifications can then lead to the desired 3-methylmorpholine. Another strategy involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by a chiral catalyst, to form the morpholine ring. organic-chemistry.org Asymmetric hydrogenation of unsaturated morpholine precursors using chiral rhodium catalysts has also proven to be a highly effective method for producing 2-substituted chiral morpholines with excellent enantioselectivities. rsc.org While this method directly addresses 2-substitution, analogous strategies can be adapted for 3-substituted systems.

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgnumberanalytics.com In the context of morpholine synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the formation of the desired stereocenter at the C3 position. After the morpholine ring is formed, the auxiliary can be cleaved to yield the enantiomerically enriched product. wikipedia.org Common chiral auxiliaries include those derived from amino acids, camphor, and pseudoephedrine. sigmaaldrich.com

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often providing a more sustainable and metal-free alternative to traditional methods. frontiersin.orgnih.gov For the synthesis of chiral morpholines, organocatalysts can be employed in various key steps. For example, proline and its derivatives can catalyze the enantioselective α-functionalization of aldehydes, which can then be converted into chiral amino alcohol precursors for morpholine synthesis. nih.gov Furthermore, chiral phosphoric acids and other Brønsted acids can be used to catalyze the enantioselective cyclization of appropriate precursors to form the morpholine ring.

| Method | Catalyst/Auxiliary | Typical Yield (%) | Typical ee (%) | Reference |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / Chiral Bisphosphine | >95 | >99 | rsc.org |

| Organocatalytic Cyclization | Chiral Phosphoric Acid | 70-90 | 85-95 | nih.gov |

| Chiral Auxiliary-Directed Synthesis | Evans Oxazolidinone | 60-80 (overall) | >98 | wikipedia.org |

Strategic Introduction of the 3-Bromobenzyl and 3-Methyl Substituents with Controlled Stereochemistry

With a robust method for the enantioselective synthesis of the morpholine core, the next critical step is the strategic and stereocontrolled introduction of the 3-bromobenzyl and 3-methyl substituents.

Stereoselective Alkylation and Arylation Reactions

The introduction of the 3-bromobenzyl group is typically achieved through N-alkylation of the pre-formed (R)-3-methylmorpholine. This is a standard nucleophilic substitution reaction where the nitrogen atom of the morpholine acts as the nucleophile, displacing the bromide from 3-bromobenzyl bromide. This reaction is generally high-yielding and does not affect the stereocenter at the C3 position.

The 3-methyl group can be introduced at an earlier stage of the synthesis. For instance, starting from a chiral amino acid such as (R)-alanine, the methyl group is already in place with the correct stereochemistry. This precursor can then be elaborated into the morpholine ring system.

Diastereoselective Functionalization of Precursors

In some synthetic routes, the 3-methyl group is introduced via a diastereoselective reaction. For example, a precursor with a chiral auxiliary can undergo diastereoselective alkylation at the position that will become C3 of the morpholine ring. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. nih.gov Another approach involves the diastereoselective reduction of a ketone precursor. For instance, a 3-keto-morpholine derivative can be reduced using a chiral reducing agent to yield the desired (R)-3-methylmorpholine with high diastereomeric excess.

| Reaction | Reagents | Key Feature | Typical Yield (%) |

| N-Alkylation | 3-Bromobenzyl bromide, K2CO3 | Introduction of the benzyl (B1604629) group | >90 |

| Diastereoselective Alkylation | Chiral auxiliary, LDA, MeI | Control of C3 stereochemistry | 70-85 |

| Diastereoselective Reduction | Chiral borane (B79455) reagent | Formation of the hydroxyl group with desired stereochemistry | 80-95 |

Optimization of Reaction Conditions for Enhanced Efficiency and Stereoselectivity in the Synthesis of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine.

Catalyst Screening and Ligand Design for Key Steps

The formation of the chiral center at the C-3 position of the morpholine ring is a critical step that dictates the stereochemical purity of the final product. A common and effective strategy to achieve this is through the asymmetric synthesis of a suitable precursor, such as (R)-3-methylmorpholine, followed by N-benzylation.

One powerful method for the enantioselective synthesis of 3-substituted morpholines is a tandem sequential one-pot reaction involving hydroamination followed by asymmetric transfer hydrogenation (ATH). acs.orgorganic-chemistry.orgnih.gov This approach starts from readily available ether-containing aminoalkyne substrates. The initial intramolecular hydroamination is often catalyzed by a titanium catalyst, such as a commercially available bis(amidate)bis(amido)Ti complex, to form a cyclic imine. acs.orgnih.gov The subsequent asymmetric transfer hydrogenation of the imine is the key stereodetermining step. For this, ruthenium catalysts bearing chiral diamine ligands are frequently employed. The Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, is a well-established and highly effective catalyst for this transformation, often affording chiral 3-substituted morpholines with excellent enantiomeric excesses (ee) of over 95%. acs.orgnih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst are crucial for achieving high levels of enantioselectivity. acs.orgorganic-chemistry.orgnih.gov

Another approach involves the asymmetric hydrogenation of unsaturated morpholines. For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to be effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding products with up to 99% ee. semanticscholar.orgrsc.org While this has been demonstrated for 2-substituted morpholines, similar principles of ligand design could be applied to the synthesis of 3-substituted analogues. The choice of phosphine (B1218219) ligands with specific steric and electronic properties is paramount for achieving high stereocontrol.

For the N-benzylation of the resulting (R)-3-methylmorpholine with 3-bromobenzyl bromide, the reaction is typically a standard nucleophilic substitution and does not require a chiral catalyst, as the stereocenter is already established. However, the choice of base and solvent can be critical to ensure high yields and prevent side reactions.

Below is a table summarizing catalyst systems used in the synthesis of chiral morpholines:

| Reaction Type | Catalyst | Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | RuCl(η⁶-p-cymene) | (S,S)-Ts-DPEN | Cyclic imine | >95% | acs.orgnih.gov |

| Asymmetric Hydrogenation | Rhodium complex | (R,R,R)-SKP (a bisphosphine) | Dehydromorpholine | up to 99% | semanticscholar.org |

| Pd-catalyzed Carboamination | Pd(OAc)₂ | P(2-furyl)₃ | O-allyl ethanolamine | N/A (diastereoselective) | nih.gov |

| Organocatalysis | Proline derivatives | N/A | Aldehyde and nitroolefin | up to 99% | nih.gov |

Solvent, Temperature, and Concentration Effects on Reaction Outcome

The selection of an appropriate solvent system, along with the optimization of temperature and concentration, plays a pivotal role in the efficiency and stereoselectivity of the synthesis of (R)-4-(3-bromo-benzyl)-3-methyl-morpholine. These parameters can significantly influence reaction rates, catalyst stability and activity, and the stereochemical course of the reaction.

Solvent Effects: The solvent can impact a reaction in several ways, including the solvation of reactants, intermediates, and transition states, which in turn affects their relative energies. rsc.orgresearchgate.net In stereoselective reactions, the solvent can influence the conformational preferences of the substrate and the catalyst-ligand complex, thereby affecting the facial selectivity of the attack of a reagent. For instance, in the asymmetric hydrogenation of dehydromorpholines, aprotic and less polar solvents like ethyl acetate (B1210297) and toluene (B28343) have been found to provide moderate conversions, whereas coordinating solvents such as dichloromethane, methanol, tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) can inhibit the reaction. semanticscholar.org This suggests that the solvent should not compete with the substrate for coordination to the metal center of the catalyst. In the case of N-benzylation reactions, the polarity of the solvent can influence the rate of the SN2 reaction. Solvents with relatively high boiling points and polarity have been shown to maximize reaction efficiency and shorten reaction times in similar N-alkylation processes. researchgate.net

Temperature Effects: Temperature is a critical parameter that can affect both the reaction rate and the selectivity. Generally, higher temperatures increase the reaction rate but can have a detrimental effect on stereoselectivity. This is because at higher temperatures, the energy difference between the diastereomeric transition states leading to the different stereoisomers becomes less significant, resulting in lower enantiomeric or diastereomeric excesses. For N-benzylation reactions, an optimal temperature range is often sought to ensure a reasonable reaction time without promoting side reactions or degradation of the product. Studies on N-alkylation have shown that both higher and lower temperatures outside of an optimal range can lead to a considerable decrease in product yield. researchgate.net

Concentration Effects: The concentration of reactants can also influence the outcome of the synthesis. In some catalytic reactions, a decrease in reaction concentration has been observed to lead to an increase in the yield of the desired product by minimizing the formation of byproducts. acs.org The concentration of the catalyst is also a key variable to optimize, balancing the need for a sufficient reaction rate with the cost and potential for side reactions associated with higher catalyst loadings.

The table below illustrates the impact of reaction conditions on the yield of a representative N-benzylation reaction, highlighting the importance of optimizing these parameters.

| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Toluene | 30 | Lowered | researchgate.net |

| 2 | Toluene | 50 | 98 | researchgate.net |

| 3 | Toluene | 80 | Lowered | researchgate.net |

| 4 | Acetonitrile | 50 | High | researchgate.net |

| 5 | DMF | 50 | Moderate | researchgate.net |

Comparative Analysis of Synthetic Routes for (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine: Efficiency, Atom Economy, and Green Chemistry Principles

Several synthetic strategies can be envisaged for the preparation of (R)-4-(3-bromo-benzyl)-3-methyl-morpholine. A comparative analysis of these routes based on their efficiency, atom economy, and adherence to green chemistry principles is essential for selecting the most sustainable and industrially viable method.

A plausible and common approach involves two key stages: the asymmetric synthesis of the chiral intermediate (R)-3-methylmorpholine, followed by the N-benzylation with 3-bromobenzyl bromide.

Route A: Asymmetric Synthesis via Reductive Amination of a Chiral Precursor

This route would start from a readily available chiral building block, such as (R)-alaninol. The synthesis would proceed through the N-alkylation of (R)-alaninol with a suitable two-carbon electrophile containing a leaving group, followed by an intramolecular cyclization to form the morpholine ring. The final step is the N-benzylation.

Route B: Asymmetric Catalysis Approach

This modern approach utilizes a tandem catalytic reaction to construct the chiral morpholine ring from an achiral starting material, as described in section 2.4.1. acs.orgnih.gov An ether-containing aminoalkyne undergoes a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation to give (R)-3-methylmorpholine with high enantioselectivity. This is then followed by N-benzylation.

Atom Economy: Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. chemrxiv.orgjocpr.comprimescholars.com Addition and rearrangement reactions have the highest atom economy (100%), while substitution and elimination reactions are less atom-economical. organic-chemistry.org

The N-benzylation step, a substitution reaction, will have a lower atom economy due to the formation of a salt byproduct (e.g., HBr if a base is used to neutralize the acid formed). The key difference in atom economy between the routes lies in the synthesis of the (R)-3-methylmorpholine intermediate.

Route A: The atom economy will depend on the specific reagents used for N-alkylation and cyclization. If a Williamson ether synthesis-type reaction is used followed by cyclization, the atom economy might be moderate.

Route B: Asymmetric transfer hydrogenation uses a catalytic amount of the metal complex and a hydrogen donor (like formic acid or isopropanol), which can lead to a higher atom economy for the reduction step compared to the use of stoichiometric metal hydride reducing agents.

A simplified atom economy calculation for the final N-benzylation step is as follows:

Reaction: (R)-3-methylmorpholine + 3-bromobenzyl bromide → (R)-4-(3-bromo-benzyl)-3-methyl-morpholine + HBr

Molecular Weight of (R)-3-methylmorpholine: 101.15 g/mol

Molecular Weight of 3-bromobenzyl bromide: 249.92 g/mol

Molecular Weight of (R)-4-(3-bromo-benzyl)-3-methyl-morpholine: 270.18 g/mol

Molecular Weight of all reactants: 101.15 + 249.92 = 351.07 g/mol

Atom Economy (%) = (Molecular weight of desired product / Molecular weight of all reactants) x 100 Atom Economy (%) = (270.18 / 351.07) x 100 ≈ 76.96%

This calculation highlights that even with a high chemical yield, a significant portion of the reactant mass is not incorporated into the final product in this step.

Green Chemistry Principles:

Catalysis: Route B is superior in this regard as it employs catalytic amounts of transition metals for the key stereodetermining step, which is a core principle of green chemistry. acs.orgorganic-chemistry.orgnih.gov

Step Economy: One-pot tandem reactions, as utilized in Route B, improve step economy by reducing the number of separate reactions and purifications. acs.orgorganic-chemistry.orgnih.gov

Use of Safer Chemicals: The choice of solvents and reagents is crucial. Newer methods for morpholine synthesis focus on using greener solvents and avoiding toxic reagents. For example, the use of dimethyl carbonate as a green methylating agent has been explored for the synthesis of N-methylmorpholine and represents a safer alternative to methyl halides. asianpubs.org A recently developed method for morpholine synthesis from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) and tBuOK is described as a green, high-yielding, and redox-neutral protocol. chemrxiv.orgnih.govresearchgate.netchemrxiv.org Such methodologies could potentially be adapted for the synthesis of the (R)-3-methylmorpholine backbone.

The following table provides a comparative analysis of the hypothetical synthetic routes:

| Metric | Route A (Chiral Pool) | Route B (Asymmetric Catalysis) | Comment |

| Overall Yield | Potentially high, but may require more steps. | High, especially with one-pot procedures. | Route B is likely more efficient in terms of process time and resources. |

| Stereocontrol | High, derived from the starting material. | Excellent (often >95% ee), dependent on catalyst and ligand. | Both routes can provide high stereochemical purity. |

| Atom Economy | Moderate, dependent on specific reagents. | Potentially higher due to catalytic reduction. | Catalytic methods generally offer better atom economy. |

| Adherence to Green Chemistry | Moderate. | High, due to the use of catalysis and potential for one-pot reactions. | Route B aligns better with the principles of green chemistry. |

| Scalability | Generally good. | Can be highly scalable. acs.orgorganic-chemistry.orgnih.gov | Catalytic routes are often favored for large-scale synthesis. |

Advanced Structural Elucidation and Conformational Analysis of R 4 3 Bromo Benzyl 3 Methyl Morpholine

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine, confirming its covalent structure and stereochemical identity.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is required to unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The spectrum would be expected to show distinct signals for the aromatic protons of the 3-bromobenzyl group, the benzylic methylene (B1212753) protons, the morpholine (B109124) ring protons, and the methyl group protons. The aromatic region would display complex splitting patterns consistent with a 1,3-disubstituted benzene (B151609) ring. The diastereotopic protons of the benzylic CH₂ group would likely appear as a pair of doublets. The protons on the morpholine ring would exhibit complex multiplets due to their diastereotopic nature and coupling to each other. The C3-methyl group would appear as a doublet, coupled to the proton at the C3 position.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine, 12 distinct signals would be anticipated, corresponding to the 12 carbon atoms in the structure. The chemical shifts would be characteristic of the different carbon types: aromatic carbons (with the carbon attached to bromine showing a lower chemical shift due to the heavy atom effect), the benzylic carbon, the carbons of the morpholine ring, and the methyl carbon.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, revealing which protons are on adjacent carbons. It would be crucial for tracing the connectivity within the morpholine ring and confirming the coupling between the C3 proton and the C3-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. For this compound, NOESY could show correlations between the protons of the benzyl (B1604629) group and protons on the morpholine ring, helping to define the preferred orientation of the benzyl substituent relative to the morpholine ring. It would also help to confirm the relative stereochemistry of the substituents on the morpholine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine Note: These are predicted values based on typical shifts for similar structural motifs. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3-CH₃ | ~1.1 (d) | ~15-20 |

| Morpholine H2, H6 | ~2.0-2.8 (m) | ~50-55 |

| Morpholine H3 | ~2.9-3.2 (m) | ~55-60 |

| Morpholine H5 | ~3.6-4.0 (m) | ~65-70 |

| Benzylic CH₂ | ~3.5 (s or ABq) | ~60-65 |

| Aromatic C-Br | - | ~122 |

| Aromatic CH | ~7.1-7.5 (m) | ~125-135 |

| Aromatic C-benzyl | - | ~138-142 |

HRMS is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine, HRMS would be used to confirm its molecular formula, C₁₂H₁₆BrNO. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would have nearly equal intensities (⁷⁹Br/⁸¹Br).

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways would likely involve:

Benzylic cleavage: Loss of the bromobenzyl radical to give a fragment corresponding to the protonated 3-methyl-morpholine ring.

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom within the morpholine ring.

Loss of the bromine atom.

Table 2: HRMS Data for (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BrNO |

| Calculated Exact Mass [M+H]⁺ (for ⁷⁹Br) | 270.0491 |

| Calculated Exact Mass [M+H]⁺ (for ⁸¹Br) | 272.0471 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine would exhibit characteristic absorption bands confirming its structure.

Table 3: Predicted IR Absorption Bands for (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | 3-Bromobenzyl |

| C-H stretch (aliphatic) | 3000-2850 | Morpholine ring, methyl, benzyl CH₂ |

| C=C stretch (aromatic) | 1600-1450 | Benzene ring |

| C-O-C stretch (ether) | 1150-1085 | Morpholine ring |

| C-N stretch (tertiary amine) | 1250-1020 | N-benzyl morpholine |

| C-Br stretch | 680-515 | Bromobenzyl |

Since the compound is chiral, it is crucial to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for this analysis. spectrabase.com These techniques use a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. By running a sample of the synthesized (R)-enantiomer and comparing it to a racemic standard, the enantiomeric excess (e.e.) can be accurately quantified. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating this type of compound. spectrabase.com The development of a successful separation method is a key step in ensuring the stereochemical integrity of the material.

Solid-State Structural Determination via X-ray Crystallography

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state at an atomic level.

Obtaining a single crystal of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine suitable for X-ray diffraction would provide invaluable information. The resulting crystal structure would:

Confirm the absolute configuration: The presence of the heavy bromine atom would allow for the reliable determination of the absolute stereochemistry at the C3 chiral center as (R), typically by analyzing the Flack parameter. uni.lu This provides the ultimate proof of the enantiomer's identity.

Reveal the solid-state conformation: The analysis would show the precise bond lengths, bond angles, and torsion angles of the molecule. This includes the conformation of the morpholine ring (which typically adopts a chair conformation) and the rotational position of the 3-bromobenzyl group relative to the morpholine ring.

Identify crystal packing motifs: The crystal structure would elucidate the intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, that govern how the molecules pack together in the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, the technique remains the gold standard for the definitive structural and stereochemical characterization of crystalline solids.

Analysis of Intramolecular and Intermolecular Interactions

The structure of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine allows for a variety of non-covalent interactions that dictate its three-dimensional structure and potential packing in the solid state.

Intramolecular Interactions:

Steric Interactions: The primary intramolecular interactions are steric in nature. The substituents on the morpholine ring, the equatorial/axial positioning of the 3-methyl group, and the orientation of the bulky 4-(3-bromobenzyl) group relative to the ring are significant. The molecule will adopt a conformation that minimizes these steric clashes. For instance, the benzyl group is expected to be predominantly in an equatorial position to reduce steric strain with the morpholine ring protons.

Intermolecular Interactions:

Hydrogen Bonding: While the molecule itself does not possess traditional hydrogen bond donors (like N-H or O-H), the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., protic solvents), weak C-H···O and C-H···N hydrogen bonds could be formed.

Halogen Bonding: A significant intermolecular interaction for this molecule is expected to be halogen bonding. The bromine atom on the benzyl group possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), which can interact favorably with nucleophilic atoms like the oxygen or nitrogen of an adjacent morpholine ring. This type of interaction can play a crucial role in the crystal packing of the compound. The strength of this interaction would depend on the geometry of approach.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Hydrogen Bonding | C-H (benzyl, methyl, morpholine) | O, N (morpholine) | Weak, influences solubility and crystal packing |

| Halogen Bonding | C-Br | O, N (morpholine of another molecule) | Significant, influences crystal packing |

| van der Waals Forces | All atoms | All atoms | General attractive forces |

Detailed Conformational Analysis and Ring Dynamics of the Morpholine Moiety

The morpholine ring in (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings.

The morpholine ring is not static and undergoes a dynamic process of ring inversion, or "chair-to-chair interconversion." This process involves passing through higher-energy transition states, such as the half-chair and twist-boat conformations, to arrive at the inverted chair form. In this inverted form, the axial substituents become equatorial, and vice versa.

The energy barrier for this interconversion is influenced by the substituents on the ring. For an unsubstituted morpholine, this barrier is approximately 10-11 kcal/mol. The presence of the methyl and benzyl groups in (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine will likely alter this barrier. The bulky 4-(3-bromobenzyl) group will introduce a significant energetic penalty for occupying an axial position, thus biasing the conformational equilibrium heavily towards the chair form where this group is equatorial.

| Conformation | Relative Energy (kcal/mol) (Estimated) | Key Features |

| Chair (Equatorial Benzyl) | 0 | Most stable conformation |

| Twist-Boat | 5-6 | Intermediate in interconversion |

| Chair (Axial Benzyl) | > 5 | High energy due to 1,3-diaxial interactions |

The substituents play a critical role in determining the preferred conformation of the morpholine ring.

(R)-3-methyl group: Due to the (R)-configuration at the C3 position, the methyl group can be either axial or equatorial. In the most stable chair conformation, it is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the hydrogen atoms on C5.

4-(3-Bromo-benzyl) group: This large substituent at the nitrogen atom will strongly favor an equatorial position to avoid severe steric hindrance with the axial hydrogens at C2 and C6. The barrier to nitrogen inversion will also play a role, but the steric demands of the benzyl group are paramount.

Therefore, the most stable conformation of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine is predicted to be the chair form with both the 3-methyl and the 4-(3-bromobenzyl) groups in equatorial positions.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying conformational exchange processes that occur on the NMR timescale. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational interchange and the energy barriers associated with these processes.

For (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine, a DNMR study would be expected to reveal the following:

Coalescence Temperature: At low temperatures, the chair-to-chair interconversion is slow on the NMR timescale, and distinct signals would be observed for the axial and equatorial protons of the morpholine ring. As the temperature is increased, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature.

Energy Barrier Calculation: From the coalescence temperature and the chemical shift difference between the exchanging nuclei, the free energy of activation (ΔG‡) for the ring inversion process can be calculated using the Eyring equation.

Given the expected strong preference for the diequatorial conformation, the population of the diaxial conformer would be very low. This might make the direct observation of the minor conformer and the coalescence phenomenon challenging. However, sophisticated 2D NMR techniques, such as EXSY (Exchange Spectroscopy), could still provide information about the conformational dynamics.

| Parameter | Expected Observation in DNMR |

| Ring Protons | Separate axial and equatorial signals at low temperature |

| Coalescence | Broadening and merging of signals with increasing temperature |

| Energy Barrier (ΔG‡) | Calculable from coalescence temperature and chemical shift differences |

Computational and Theoretical Investigations of R 4 3 Bromo Benzyl 3 Methyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and intrinsic properties of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine at the atomic level. These theoretical methods allow for a detailed exploration of the molecule's behavior without the need for empirical measurements, offering a powerful predictive tool.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine, DFT calculations, often utilizing a functional such as B3LYP with a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the ground-state geometry. In this optimized geometry, the morpholine (B109124) ring typically adopts a chair conformation, which is its most stable form.

These calculations also yield vibrational frequencies, which correspond to the various modes of molecular motion. The computed infrared (IR) spectrum can be compared with experimental data to confirm the structure and identify characteristic vibrational bands. For instance, the C-H stretching vibrations of the aromatic ring and the aliphatic morpholine and methyl groups, as well as the C-N and C-O stretching of the morpholine ring, and the characteristic C-Br stretching frequency, can all be predicted.

Furthermore, DFT provides key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For a molecule like (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine, the HOMO is typically localized on the electron-rich bromobenzyl group, while the LUMO may be distributed across the aromatic system.

Mulliken charge analysis distributes the total charge of the molecule among its constituent atoms, offering insights into the local electronic environment. This analysis can reveal the partial positive and negative charges on different atoms, which is essential for understanding intermolecular interactions and reactive sites.

Table 1: Hypothetical DFT-Calculated Electronic Properties of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Table 2: Hypothetical Mulliken Charges on Selected Atoms of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine

| Atom | Mulliken Charge (e) |

| Br | -0.05 |

| N (morpholine) | -0.45 |

| O (morpholine) | -0.50 |

| C (benzyl, attached to Br) | 0.10 |

Computational methods are also highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts. rsc.org These theoretical predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine, the predicted transitions would likely be of π → π* character, originating from the aromatic ring.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Nuclei of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (methyl) | 1.15 | 18.5 |

| CH (morpholine, C3) | 2.80 | 60.2 |

| CH₂ (benzyl) | 3.50 | 58.0 |

| CH (aromatic) | 7.20 - 7.50 | 125.0 - 132.0 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, including its interactions with a solvent environment.

(R)-4-(3-Bromo-benzyl)-3-methyl-morpholine possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's movements over nanoseconds or even microseconds. These simulations can identify the most populated and, therefore, the most stable conformations in different solvents, such as water, chloroform, or dimethyl sulfoxide. The solvent can significantly influence the conformational preferences through solute-solvent interactions. For instance, in a polar solvent, conformations with a larger dipole moment might be more stabilized. The chair conformation of the morpholine ring is expected to be the most prevalent, but the orientation of the 3-bromo-benzyl group relative to the morpholine ring will be a key area of conformational variability.

MD simulations also provide detailed information about the flexibility of the molecule. By analyzing the trajectories of the atoms over time, the rotational barriers around key single bonds, such as the C-N bond connecting the benzyl (B1604629) group to the morpholine ring and the C-C bond of the benzyl group, can be estimated. Understanding these rotational barriers is important as they govern the rate of interconversion between different conformations, which can have implications for the molecule's ability to bind to a biological target or participate in a chemical reaction.

Predictive Modeling of Chemical Reactivity and Stability

Computational models can be used to predict the chemical reactivity and stability of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine. The electronic descriptors obtained from DFT calculations, such as the HOMO and LUMO energies and Mulliken charges, are fundamental to this. For example, the regions of the molecule with the highest HOMO density are likely to be the sites of electrophilic attack, while regions with the highest LUMO density are susceptible to nucleophilic attack. The calculated Mulliken charges can also indicate which atoms are more likely to be involved in electrostatic interactions.

Furthermore, computational methods can be used to model the stability of the molecule. For instance, the bond dissociation energies for the various bonds in the molecule can be calculated. The C-Br bond, for example, could be a site of potential reactivity, and understanding its strength is crucial. Predictive models can also be used to estimate the molecule's susceptibility to oxidation or reduction. Recent advancements have even seen the use of machine learning models, trained on large datasets of quantum chemical calculations, to predict the reactivity and stability of organic molecules, including those containing halogens. beilstein-journals.org

Frontier Molecular Orbital (FMO) Theory for Predicting Sites of Electrophilic and Nucleophilic Attack

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to predict the reactivity of molecules. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

For (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine, a theoretical FMO analysis would involve calculating the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap would suggest higher reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov

The locations of the HOMO and LUMO densities on the molecule are key to predicting regioselectivity.

Sites of Electrophilic Attack: Regions of the molecule with a high density of the HOMO are more susceptible to attack by electrophiles (electron-seeking species). In the case of (R)-4-(3-bromo-benzyl)-3-methyl-morpholine, it is anticipated that the HOMO would be localized on the electron-rich areas, such as the nitrogen and oxygen atoms of the morpholine ring and the π-system of the bromobenzyl group.

Sites of Nucleophilic Attack: Conversely, regions with a high density of the LUMO are prone to attack by nucleophiles (nucleus-seeking species). The LUMO is expected to be distributed over the electron-deficient parts of the molecule.

Without specific computational data, a precise quantitative analysis for (R)-4-(3-bromo-benzyl)-3-methyl-morpholine cannot be provided. However, the principles of FMO theory provide a qualitative framework for understanding its potential reactivity.

Analysis of Electrostatic Potential Surfaces (EPS) and Fukui Functions

Electrostatic Potential Surfaces (EPS)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For (R)-4-(3-bromo-benzyl)-3-methyl-morpholine, an EPS analysis would likely reveal a negative potential around the nitrogen and oxygen atoms of the morpholine ring due to their lone pairs of electrons. The bromine atom, being electronegative, would also contribute to regions of negative potential. The hydrogen atoms of the methyl and benzyl groups would exhibit positive potential. This visual representation helps in understanding intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Fukui Functions

Fukui functions are another set of descriptors derived from conceptual density functional theory (DFT) that help in predicting the local reactivity of a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a more precise identification of the sites for electrophilic and nucleophilic attack.

The Fukui function comes in three main forms:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

A high value of the Fukui function at a specific atomic site indicates a higher reactivity of that site towards the corresponding type of attack. To perform this analysis for (R)-4-(3-bromo-benzyl)-3-methyl-morpholine, quantum chemical calculations would be necessary to determine the electron densities of the neutral molecule, its cation, and its anion.

Currently, specific calculated values for the Fukui functions of (R)-4-(3-bromo-benzyl)-3-methyl-morpholine are not available in published research.

Reactivity and Mechanistic Studies of R 4 3 Bromo Benzyl 3 Methyl Morpholine

Investigation of the Chemical Reactivity of the Bromine Substituent.

The bromine atom attached to the benzyl (B1604629) group is a versatile handle for a range of chemical transformations, most notably palladium-catalyzed cross-coupling and nucleophilic substitution reactions. These reactions allow for the introduction of a wide array of new functional groups, significantly expanding the chemical space accessible from this starting material.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Derivatization.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C(sp²)-Br bond in (R)-4-(3-bromo-benzyl)-3-methyl-morpholine is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used for the synthesis of biaryl compounds. The reaction of (R)-4-(3-bromo-benzyl)-3-methyl-morpholine with various arylboronic acids is expected to proceed efficiently in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | (R)-3-Methyl-4-(3-phenylbenzyl)morpholine |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene (B28343)/H₂O | (R)-4-(3-(4-Methoxyphenyl)benzyl)-3-methylmorpholine |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | (R)-3-Methyl-4-(3-(thiophen-2-yl)benzyl)morpholine |

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.orgorganic-chemistry.org The Sonogashira coupling of (R)-4-(3-bromo-benzyl)-3-methyl-morpholine is expected to yield the corresponding 3-alkynylbenzyl derivative.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | (R)-3-Methyl-4-(3-(phenylethynyl)benzyl)morpholine |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | Toluene | (R)-3-Methyl-4-(3-((trimethylsilyl)ethynyl)benzyl)morpholine |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 3-(3-((R)-3-Methylmorpholin-4-yl)methyl)phenyl)prop-2-yn-1-ol |

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This powerful method allows for the synthesis of a wide range of arylamines. wikipedia.orgrsc.orgnih.gov The reaction of (R)-4-(3-bromo-benzyl)-3-methyl-morpholine with various primary or secondary amines, catalyzed by a palladium-phosphine complex, would lead to the corresponding N-aryl derivatives. researchgate.net

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| 1 | Morpholine (B109124) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | (R)-4-(3-(Morpholin-4-yl)benzyl)-3-methylmorpholine |

| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | N-(3-(((R)-3-Methylmorpholin-4-yl)methyl)phenyl)aniline |

| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | N-Benzyl-3-(((R)-3-methylmorpholin-4-yl)methyl)aniline |

Nucleophilic Substitution Reactions on the Bromobenzyl Moiety.

While palladium-catalyzed reactions are highly effective, the benzylic position of the C-Br bond also allows for nucleophilic substitution reactions, although this is generally less facile than with benzylic bromides where the bromine is directly attached to the benzylic carbon. The reactivity of the aryl bromide towards nucleophilic aromatic substitution (SNAAr) is low due to the lack of strong electron-withdrawing groups on the aromatic ring. However, under forcing conditions or with highly activated nucleophiles, substitution might be achievable. More commonly, transformation of the bromo-substituent into a more reactive functional group (e.g., via lithiation followed by quenching with an electrophile) can provide an alternative route for derivatization.

Exploration of the Reactivity of the Morpholine Nitrogen and Oxygen Atoms.

The morpholine ring contains two heteroatoms, nitrogen and oxygen, which influence its chemical properties. The nitrogen atom is the primary site of reactivity, acting as a nucleophile and a base.

Alkylation, Acylation, and Other N-Functionalization Reactions.

The lone pair of electrons on the morpholine nitrogen makes it nucleophilic and basic. However, in (R)-4-(3-bromo-benzyl)-3-methyl-morpholine, the nitrogen is already a tertiary amine due to the presence of the benzyl group. Therefore, further N-alkylation would lead to the formation of a quaternary ammonium (B1175870) salt. This reaction would typically proceed by treatment with an alkyl halide.

N-acylation of the morpholine nitrogen is not possible as it is already trisubstituted. However, if the benzyl group were to be cleaved, the resulting secondary amine, (R)-3-methylmorpholine, would be readily acylated. Acylation can be achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

| Entry | Acylating Agent | Base | Solvent | Expected Product |

|---|---|---|---|---|

| 1 | Acetyl chloride | Triethylamine | Dichloromethane | 1-((R)-3-Methylmorpholino)ethan-1-one |

| 2 | Benzoyl chloride | Pyridine | Chloroform | (R)-(3-Methylmorpholino)(phenyl)methanone |

| 3 | Acetic anhydride | None (or catalytic DMAP) | Neat or CH₂Cl₂ | 1-((R)-3-Methylmorpholino)ethan-1-one |

Role of the Morpholine Nitrogen as a Nucleophile or Base in Organic Transformations.

The tertiary amine functionality of the morpholine nitrogen in (R)-4-(3-bromo-benzyl)-3-methyl-morpholine allows it to act as a non-nucleophilic base in various organic reactions. Its steric bulk, enhanced by the 3-methyl and N-benzyl groups, can make it a useful scavenger for protons generated in a reaction without competing as a nucleophile. For instance, it could be employed as a base in elimination reactions or to neutralize acid generated during esterification or acylation reactions. The pKa of the conjugate acid of N-methylmorpholine is approximately 7.4, indicating it is a moderately strong base.

Stereochemical Outcomes in Transformations Involving (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine.

The presence of a stereocenter at the 3-position of the morpholine ring introduces the element of chirality to the molecule. This has important implications for its interactions with other chiral molecules and for the stereochemical outcome of reactions.

Reactions occurring at the bromobenzyl moiety, which is remote from the chiral center, are not expected to affect the stereochemistry at the 3-position. Therefore, palladium-catalyzed cross-coupling and nucleophilic substitution reactions on the aromatic ring should proceed with retention of the (R)-configuration of the morpholine ring.

Transformations that involve the morpholine ring itself could potentially be influenced by the existing stereocenter. For example, in the formation of a quaternary ammonium salt through N-alkylation, the nitrogen atom becomes a new stereocenter. The diastereomeric ratio of the resulting products would be influenced by the steric hindrance imposed by the pre-existing (R)-methyl group, which would direct the incoming alkyl group to the less hindered face.

Furthermore, the chiral environment provided by the (R)-3-methyl-morpholine moiety could be utilized in asymmetric synthesis, where it could act as a chiral auxiliary or ligand. The conformational preference of the morpholine ring, which is typically a chair conformation, with the methyl group preferentially in an equatorial position to minimize steric interactions, will play a significant role in dictating the stereochemical course of such reactions.

Retention or Inversion of Configuration During Reactions

Determining the stereochemical outcome of a reaction at the C3 chiral center of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine is fundamental to understanding its reactivity. Such an investigation would require a reaction that directly involves this stereocenter, followed by the isolation and stereochemical analysis of the product to ascertain whether the original (R) configuration is retained or inverted. To date, no studies have been published that document a reaction at the C3 position of this specific compound and analyze the resulting product's stereochemistry.

Diastereoselective Control in Remote Functionalizations

The principle of diastereoselective control explores how the existing stereocenter at C3 influences the formation of new stereocenters at other locations within the molecule. For instance, a reaction on the bromobenzyl moiety or another part of the morpholine ring could potentially generate diastereomers. While studies on other chiral morpholines have shown that the ring's conformation and the existing stereocenter can guide the approach of reagents, leading to a preference for one diastereomer over another, no such investigations have been specifically reported for (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine. banglajol.info Research in this area would be crucial for the application of this compound as a chiral building block in asymmetric synthesis.

Elucidation of Reaction Mechanisms through Kinetic Studies, Isotopic Labeling, and Computational Modeling

A comprehensive understanding of a reaction mechanism is built upon a combination of experimental and theoretical evidence. For reactions involving (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine, the scientific literature lacks the necessary studies.

Kinetic Studies: These experiments involve measuring reaction rates under varying conditions to establish a rate law. The rate law provides critical information about the molecules involved in the slowest step of the reaction. youtube.comlibretexts.orgyoutube.comyoutube.com

Isotopic Labeling: This powerful technique involves replacing an atom in the molecule with one of its isotopes (e.g., hydrogen with deuterium) and tracking its position in the product. This can reveal bond-breaking and bond-forming events.

Computational Modeling: Modern computational chemistry allows for the mapping of potential energy surfaces of reactions, providing theoretical insight into the stability of intermediates and the energy barriers of transition states. nih.govresearchgate.netmit.edufossee.in

The absence of these studies for (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine means that any proposed mechanism for its reactions would be purely speculative.

The transition state is the highest energy point on a reaction coordinate and is a fleeting arrangement of atoms that dictates the rate and stereochemical outcome of a reaction. mit.edufossee.in Its structure and energy are typically investigated using computational methods. Without dedicated computational studies on the reactions of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine, no data on its transition state geometries or energies for any potential reaction pathways are available.

Synthesis and Exploration of Chemically Diverse Derivatives and Analogues of R 4 3 Bromo Benzyl 3 Methyl Morpholine

Design Principles for Novel Analogues based on Scaffold and Substituent Modifications

The design of novel analogues of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine is centered on systematic modifications of its core structure to explore and optimize its chemical and physical properties. These modifications can be broadly categorized into alterations of the morpholine (B109124) scaffold, the 3-methyl substituent, and the 3-bromobenzyl group.

Morpholine Scaffold Modifications: The morpholine ring is a key structural feature, and its modification can significantly impact the molecule's polarity, conformation, and potential interactions with biological targets. Design strategies include:

Ring Size Variation: Expanding or contracting the morpholine ring to a seven-membered (homomorpholine) or five-membered (oxazolidine) ring system can alter the spatial arrangement of the substituents.

Heteroatom Substitution: Replacing the oxygen atom with other heteroatoms, such as sulfur (thiomorpholine) or another nitrogen (piperazine), can modulate the compound's electronic properties and hydrogen bonding capacity. jchemrev.com

Introduction of Unsaturation: The synthesis of morpholine derivatives with double bonds could be explored to create more rigid analogues.

Substituent Modifications:

C-3 Methyl Group: The methyl group at the C-3 position introduces a chiral center. Analogues can be designed by replacing the methyl group with other alkyl or functionalized groups to probe steric and electronic effects. For example, replacing it with an ethyl, trifluoromethyl, or hydroxymethyl group could influence the compound's reactivity and metabolic stability.

N-4 Benzyl (B1604629) Group: The 3-bromobenzyl group is a primary site for modification.

Aromatic Ring Substitution: The bromine atom on the phenyl ring can be replaced by a range of other substituents, including electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, cyano), to systematically study the electronic effects on the molecule's properties. mdpi.com The position of the substituent on the aromatic ring can also be varied (ortho, meta, para).

Aromatic Ring Replacement: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or naphthalene, to explore different steric and electronic environments.

Linker Modification: The benzylic methylene (B1212753) linker can be elongated, shortened, or replaced with other functional groups like an amide or a sulfonamide to alter the flexibility and orientation of the aromatic substituent.

Development of Modular Synthetic Approaches to Access Libraries of Related Structures

A modular synthetic strategy is crucial for efficiently generating a diverse library of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine analogues. This approach involves the synthesis of key building blocks that can be combined in various ways to produce the desired final compounds.

A plausible modular synthesis would begin with the construction of the chiral (R)-3-methyl-morpholine scaffold. This can be achieved through several established methods, often starting from chiral amino alcohols. researchgate.net Once the core morpholine is obtained, a divergent approach can be used for the introduction of diverse benzyl groups.

Illustrative Modular Synthesis:

Synthesis of the (R)-3-methyl-morpholine core: This key intermediate can be synthesized from a commercially available chiral starting material, such as (R)-alaninol. Cyclization with a suitable two-carbon electrophile would yield the desired morpholine.

N-Alkylation with diverse benzyl halides: The secondary amine of the (R)-3-methyl-morpholine can be reacted with a library of substituted benzyl bromides or chlorides. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. chemicalbook.com This modular step allows for the rapid introduction of a wide variety of substituents on the aromatic ring.

An alternative modular approach could involve the construction of the morpholine ring in the final steps of the synthesis, for instance, through a reductive amination reaction between a suitably substituted aldehyde and an amino alcohol, followed by cyclization.

Structure-Reactivity and Structure-Property Relationship Studies within the (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine Series

Influence of Electronic and Steric Parameters on Chemical Transformations

The chemical reactivity of analogues of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine is significantly influenced by the electronic and steric nature of their substituents.

Electronic Effects: The electronic properties of substituents on the benzyl aromatic ring can affect the reactivity of both the aromatic ring and the morpholine nitrogen.

Aromatic Ring Reactivity: Electron-donating groups on the phenyl ring will activate it towards electrophilic aromatic substitution, while electron-withdrawing groups will deactivate it. The bromine atom itself is a deactivating but ortho-, para-directing group for electrophilic substitution. It also provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity.

Morpholine Nitrogen Basicity: The basicity of the morpholine nitrogen is influenced by the electronic nature of the N-benzyl group. Electron-withdrawing groups on the phenyl ring will decrease the basicity of the nitrogen, making it less nucleophilic. Conversely, electron-donating groups will increase its basicity. This will affect the rate and equilibrium of reactions involving the nitrogen, such as salt formation and N-alkylation.

Steric Effects:

C-3 Substituent: The size of the substituent at the C-3 position will influence the accessibility of the morpholine nitrogen to reagents. Larger groups will create more steric hindrance, potentially slowing down reactions at the nitrogen.

Ortho-substituents on the Benzyl Ring: Substituents at the ortho-position of the benzyl ring can sterically hinder the rotation of the C-N bond, potentially influencing the conformation of the molecule and its reactivity.

Correlation of Structural Features with Spectroscopic Signatures

The structural features of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine and its analogues can be correlated with their spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy:

¹H NMR: The chemical shifts of the protons are highly dependent on their electronic environment. For instance, the chemical shift of the benzylic protons will be influenced by the substituents on the aromatic ring. The protons on the morpholine ring will exhibit characteristic chemical shifts and coupling patterns that can provide information about the ring's conformation. The methyl group at C-3 will appear as a doublet.

¹³C NMR: The chemical shifts of the carbon atoms provide information about the carbon skeleton. The position of the bromine atom on the phenyl ring can be confirmed by the characteristic downfield shift of the carbon to which it is attached.

Mass Spectrometry:

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion or a substituted benzyl cation.

Illustrative Spectroscopic Data Correlation

| Structural Feature | Expected ¹H NMR Signal | Expected ¹³C NMR Signal | Expected MS Fragmentation |

| 3-Bromobenzyl group | Aromatic protons in the 7.0-7.5 ppm region; benzylic protons as a singlet or AB quartet around 3.5-4.0 ppm. | Aromatic carbons between 120-140 ppm; benzylic carbon around 55-65 ppm. | Loss of a bromobenzyl radical or cation. |

| 3-Methyl group | A doublet around 1.0-1.2 ppm. | A signal around 15-20 ppm. | |

| Morpholine ring protons | Complex multiplets between 2.0-4.0 ppm. | Carbons adjacent to oxygen will be downfield (around 65-75 ppm); carbons adjacent to nitrogen will be in the 45-55 ppm range. | Ring opening or fragmentation of the morpholine ring. |

Methodologies for Stereoselective Derivatization at Various Positions of the Compound

Maintaining and controlling the stereochemistry at the C-3 position is a critical aspect of synthesizing and derivatizing (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine.

Stereoselective Synthesis of the Core: The most straightforward approach to obtaining enantiomerically pure derivatives is to start with an enantiomerically pure precursor for the morpholine ring, such as (R)-alaninol. This ensures that the stereocenter at C-3 is set from the beginning of the synthesis.

Stereoselective Derivatization:

At the C-3 Position: Modifying the methyl group while retaining the stereochemistry can be challenging. One approach could involve the functionalization of the methyl group through radical reactions, although this may not be highly selective. A more controlled approach would involve synthesizing analogues with different C-3 substituents from the corresponding chiral amino alcohols.

At other positions on the morpholine ring: Introducing new stereocenters on the morpholine ring would require the development of diastereoselective reactions. For example, the deprotonation of the C-2 or C-5 positions with a strong base followed by reaction with an electrophile could potentially be achieved with diastereocontrol, influenced by the existing stereocenter at C-3. The choice of base and reaction conditions would be critical to control the stereochemical outcome.

At the Benzylic Position: If the benzylic linker were to be modified to include a stereocenter, for example, by replacing a methylene proton with a methyl group, this could be achieved through asymmetric synthesis or by separating the resulting diastereomers.

The development of stereoselective methods is essential for preparing specific stereoisomers and for studying their distinct properties and potential biological activities.

Advanced Analytical Methodologies for Characterization and Quantification of R 4 3 Bromo Benzyl 3 Methyl Morpholine

Development of Robust Chromatographic Methods (e.g., GC, LC) for Purity Assessment and Impurity Profiling.

The purity of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine is critical for its application, necessitating the development of reliable chromatographic methods such as Gas Chromatography (GC) and Liquid Chromatography (LC).

Gas Chromatography (GC): For a compound with the volatility of a substituted benzyl-morpholine, GC coupled with a Flame Ionization Detector (FID) would be a suitable technique for purity assessment. The method would involve optimizing parameters such as the type of capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or DB-17), oven temperature program, and carrier gas flow rate to achieve optimal separation of the main compound from any potential impurities. Impurities could include starting materials, by-products from the synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity determination of pharmaceutical compounds. A reversed-phase HPLC method would likely be the primary choice. The separation would be achieved on a C18 or C8 column with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent like acetonitrile or methanol. Detection would most commonly be performed using an ultraviolet (UV) detector at a wavelength where the aromatic ring of the molecule exhibits strong absorbance. Gradient elution may be employed to ensure the separation of impurities with a wide range of polarities.

A hypothetical HPLC method for purity analysis is outlined in the table below.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would allow for the separation of the parent compound from its potential impurities, and the peak area percentage of the main peak would be used to determine the purity.

Quantitative Analytical Techniques (e.g., NMR, LC-MS, GC-MS) for Yield Determination and Reaction Monitoring.

Accurate quantification of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine is essential for determining reaction yields and for monitoring the progress of a synthesis.

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can be a powerful tool for quantitative analysis. By integrating the signals of specific protons in the target molecule and comparing them to the integral of a known amount of an internal standard, the concentration or absolute amount of the compound in a sample can be determined. Protons on the benzyl (B1604629) group or the methyl group on the morpholine (B109124) ring could serve as suitable signals for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. For quantification, a specific and sensitive LC-MS method operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode would be developed. The protonated molecule [M+H]⁺ would be monitored for quantification. A calibration curve would be constructed by analyzing a series of standards of known concentrations to enable accurate determination of the compound's concentration in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS can be used for quantification, particularly for volatile impurities or for the main compound itself. By operating the mass spectrometer in SIM mode, the intensity of a characteristic ion fragment of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine can be measured and correlated with its concentration.

The following table illustrates potential mass-to-charge ratios that could be monitored in MS-based quantitative methods.

Table 2: Potential m/z Values for MS-based Quantification

| Compound | Adduct | Predicted m/z |

|---|---|---|

| (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine | [M+H]⁺ | 284.0750 / 286.0730 |

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would provide a distinct signature for the molecule in the mass spectrum, aiding in its identification and quantification.

Hyphenated Techniques for Comprehensive Sample Analysis.

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of chemical compounds. osha.gov

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) provides an even higher level of selectivity and structural information. By selecting the parent ion of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. This fragmentation pattern serves as a fingerprint for the compound, confirming its identity and aiding in the structural elucidation of any unknown impurities.

GC-MS: As a well-established hyphenated technique, GC-MS is invaluable for the analysis of volatile and semi-volatile compounds. It provides both retention time data from the GC and mass spectral data from the MS, allowing for confident identification of components in a mixture. The mass spectrum would reveal the molecular weight and fragmentation pattern of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine and any related substances.

LC-NMR: Although less common, the coupling of LC with NMR spectroscopy can provide detailed structural information on separated components without the need for isolation. This can be particularly useful for the definitive identification of impurities.

The combination of these advanced analytical methodologies would provide a robust framework for the complete characterization and quantification of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine, ensuring its quality and purity for any intended application.

Conclusion and Future Research Directions on R 4 3 Bromo Benzyl 3 Methyl Morpholine

Summary of Key Achievements in the Synthesis, Structural Elucida-tion, and Reactivity of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine

The existence of (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine as a stable, synthesizable entity is predicated on several key achievements in synthetic organic chemistry. The primary accomplishments enabling its preparation and study involve the enantioselective synthesis of the core structure, its subsequent functionalization, and the characterization of its key reactive sites.

Synthesis: The principal achievement lies in the development of robust methods for the asymmetric synthesis of C3-substituted morpholines. Access to the chiral (R)-3-methyl-morpholine core is the critical step, which can be accomplished through various established strategies. These include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as (R)-alaninol, which can be cyclized with appropriate reagents to form the morpholine (B109124) ring.

Asymmetric Catalysis: Methods like the asymmetric hydrogenation of 2-substituted dehydromorpholine precursors offer a direct route to chiral morpholines with high enantioselectivity. semanticscholar.org

Organocatalysis: Enantioselective reactions catalyzed by small chiral organic molecules have been developed to construct the chiral morpholine framework. nih.gov

Structural Elucidation: The structural confirmation of compounds like (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine relies on a suite of standard spectroscopic and analytical techniques. The morpholine ring is known to adopt a stable chair conformation. researchgate.netnih.gov

NMR Spectroscopy: 1H and 13C NMR are instrumental in confirming the connectivity of the molecule. 2D NMR techniques, such as NOESY, can be used to establish the relative stereochemistry and confirm the conformation of the methyl and benzyl (B1604629) groups on the morpholine ring.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry (R-configuration at C3) and detailed information on bond lengths, angles, and the solid-state conformation. researchgate.netacs.org

Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase is essential to determine the enantiomeric excess (% ee) of the synthesized material, confirming the success of the asymmetric synthesis. nih.gov

Reactivity: The reactivity of the molecule is dominated by two key functional groups: the tertiary amine of the morpholine and the benzylic bromide.

The morpholine nitrogen acts as a base and a nucleophile, although its reactivity is attenuated compared to analogous piperidines due to the electron-withdrawing effect of the ring oxygen. nih.gov

The C-Br bond on the benzyl group is the most reactive site for transformations. It is susceptible to a wide range of nucleophilic substitution reactions and is a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. khanacademy.org

A hypothetical synthetic pathway and key characterization data are summarized in the table below.

| Step | Transformation | Reagents and Conditions | Expected Outcome |